molecular formula C6H7F2N3O2 B13338032 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid

Katalognummer: B13338032
Molekulargewicht: 191.14 g/mol
InChI-Schlüssel: QMVLQYNJBICEEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid is a fluorinated heterocyclic carboxylic acid characterized by a 1,2,4-triazole ring substituted with an ethyl group at the N1 position and a difluoroacetic acid moiety at the C5 position. Its molecular structure combines the metabolic stability imparted by fluorine atoms with the bioactivity associated with triazole derivatives, making it a compound of interest in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C6H7F2N3O2

Molekulargewicht

191.14 g/mol

IUPAC-Name

2-(2-ethyl-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C6H7F2N3O2/c1-2-11-4(9-3-10-11)6(7,8)5(12)13/h3H,2H2,1H3,(H,12,13)

InChI-Schlüssel

QMVLQYNJBICEEJ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=NC=N1)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid typically involves the formation of the triazole ring followed by the introduction of the difluoroacetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The difluoroacetic acid group can then be introduced through a series of reactions involving halogenation and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. The difluoroacetic acid group may enhance the compound’s binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

2-(3-Phenyl-1H-1,2,4-triazol-5-yl)acetic Acid

  • Structure: Features a phenyl group at the C3 position of the triazole ring and a non-fluorinated acetic acid group.
  • Molecular Formula : C₁₀H₉N₃O₂; CAS : 328084-14-6 .
  • Key Differences : The absence of fluorine atoms and the phenyl substituent (vs. ethyl in the target compound) reduce lipophilicity and metabolic resistance. This may limit its utility in environments requiring oxidative stability.

2-(1-Ethyl-5-Fluoro-3-Methyl-1H-Pyrazol-4-yl)acetic Acid

  • Structure : Pyrazole ring with ethyl (N1), methyl (C3), and fluorine (C5) substituents; acetic acid group at C3.
  • Molecular Formula : C₈H₁₁FN₂O₂; CAS : 1823818-15-0 .
  • Key Differences: The pyrazole core (vs. triazole) alters electronic properties and hydrogen-bonding capacity.

Difluoroacetic Acid Derivatives

2-(2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)-2,2-Difluoroacetic Acid

  • Structure : Difluoroacetic acid linked to a tetrahydropyrimidine-dione ring.
  • Molecular Formula : C₆H₅F₂N₂O₄ (inferred from structure) .

Diclofenac Analogs (e.g., Compounds 2c and 2d)

  • Structure : Difluoroacetic acid attached to a substituted biphenylamine core (e.g., 2,6-dichloro-4-fluorophenyl in 2d).
  • Synthesis: Prepared via acid-catalyzed ester hydrolysis (e.g., H₂SO₄ in ethanol) and purified via MPLC .
  • Key Differences : The biphenylamine structure (vs. triazole) confers COX-2 inhibitory activity, as seen in diclofenac. Fluorine substitution at specific positions enhances metabolic stability but may increase toxicity risks .

Ester Derivatives

Ethyl 2-[4-(2-Fluorophenyl)-3-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-1-yl]acetate

  • Structure : Ethyl ester of a fluorophenyl-substituted triazolone acetic acid.
  • CAS : 1260379-21-2 .
  • Key Differences : The ester group (vs. free acid in the target compound) improves bioavailability but requires enzymatic hydrolysis for activation. The 2-fluorophenyl substituent enhances aromatic interactions in target binding.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid 1,2,4-Triazole N1: Ethyl; C5: CF₂COOH C₇H₈F₂N₃O₂ High metabolic stability, moderate acidity N/A
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)acetic acid 1,2,4-Triazole C3: Phenyl; C5: CH₂COOH C₁₀H₉N₃O₂ Lower lipophilicity, limited fluorination
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid Pyrazole N1: Ethyl; C3: Methyl; C5: Fluorine C₈H₁₁FN₂O₂ Enhanced steric effects, pyrazole core
Diclofenac Analog 2d Biphenylamine 2,6-Dichloro-4-fluorophenyl; CF₂COOH C₁₄H₇Cl₂F₃N O₂ COX-2 inhibition, high halogenation

Research Implications and Challenges

  • Metabolic Stability: The difluoroacetic acid group in the target compound likely resists oxidative metabolism better than non-fluorinated analogs (e.g., 2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetic acid) .
  • Synthetic Complexity : The ethyl-triazole core may require multi-step synthesis, similar to diclofenac analogs involving acid-catalyzed cyclization and MPLC purification .

Biologische Aktivität

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

The biological activity of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole moiety can bind to the active sites of enzymes, potentially inhibiting their function. This property is significant in the context of cancer therapy and antimicrobial action.
  • Receptor Binding : Compounds containing triazole rings often exhibit high affinity for specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. In studies involving various strains of bacteria and fungi, compounds similar to 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid have shown:

  • Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
  • Fungicidal Properties : Inhibition of fungal growth has been observed in several assays.

Anticancer Potential

The cytotoxic effects of triazole derivatives have been documented in various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acidA549 (Lung)15.3
MCF7 (Breast)12.8
HeLa (Cervical)10.5

These findings suggest that the compound may induce apoptosis through various pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and tested their antimicrobial efficacy. The results indicated that compounds with similar structures to 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae .

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the anticancer properties of triazole derivatives showed that the compound significantly reduced cell viability in HeLa cells with an IC50 value of approximately 10.5 μM. The mechanism was linked to the induction of oxidative stress leading to apoptosis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.